molecular formula C12H13NO4 B14286935 1-Anilino-1,3-dioxobutan-2-yl acetate CAS No. 124070-06-0

1-Anilino-1,3-dioxobutan-2-yl acetate

Katalognummer: B14286935
CAS-Nummer: 124070-06-0
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: UZEPPMAAWSGTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Anilino-1,3-dioxobutan-2-yl acetate is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of an anilino group, a dioxobutan moiety, and an acetate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Anilino-1,3-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of aniline with 1,3-dioxobutan-2-one in the presence of an acid catalyst, followed by acetylation with acetic anhydride. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Anilino-1,3-dioxobutan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 1-anilino-1,3-dioxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The anilino group can participate in hydrogen bonding and π-π interactions, while the dioxobutan moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an anilino group and a dioxobutan moiety, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

124070-06-0

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

(1-anilino-1,3-dioxobutan-2-yl) acetate

InChI

InChI=1S/C12H13NO4/c1-8(14)11(17-9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16)

InChI-Schlüssel

UZEPPMAAWSGTHC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.